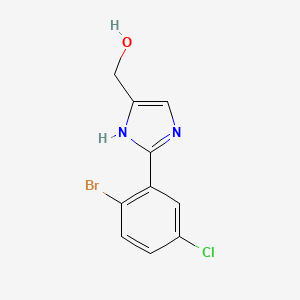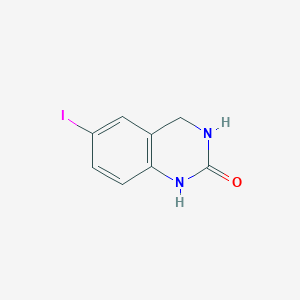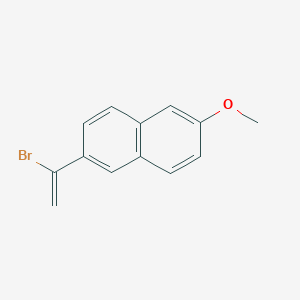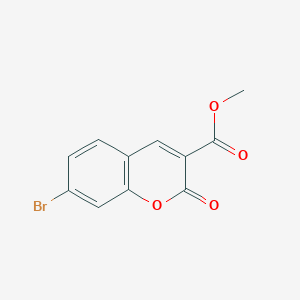
O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C7H7ClFNO·HCl It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a benzyl group substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 2-chloro-3-fluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
化学反応の分析
Types of Reactions
O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .
科学的研究の応用
O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound is used in biochemical assays to study enzyme activities and protein modifications.
作用機序
The mechanism of action of O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can react with carbonyl compounds to form oximes, which are important intermediates in various biochemical and chemical processes. The chlorine and fluorine substituents on the benzyl group can influence the reactivity and selectivity of the compound in these reactions .
類似化合物との比較
Similar Compounds
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride: This compound has multiple fluorine atoms on the benzyl group, which can significantly alter its chemical properties and reactivity.
O-Benzoylhydroxylamine: This compound has a benzoyl group instead of a benzyl group, leading to different reactivity and applications.
Uniqueness
O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This combination of substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and other applications .
特性
分子式 |
C7H8Cl2FNO |
|---|---|
分子量 |
212.05 g/mol |
IUPAC名 |
O-[(2-chloro-3-fluorophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7ClFNO.ClH/c8-7-5(4-11-10)2-1-3-6(7)9;/h1-3H,4,10H2;1H |
InChIキー |
YBMWBHPSZJMGII-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)Cl)CON.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


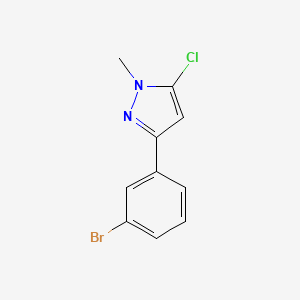

![2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole](/img/structure/B13701858.png)

![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)



